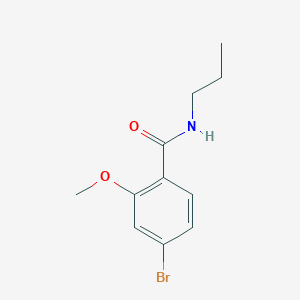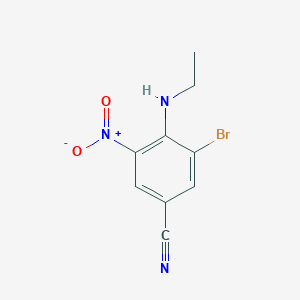
3-Bromo-4-pyridinecarboxaldehyde hydrochloroide
Overview
Description
3-Bromo-4-pyridinecarboxaldehyde hydrochloroide, also known as 3-bromoisonicotinaldehyde hydrochloride, is a chemical compound with the CAS Number: 1449008-16-5 . It has a molecular weight of 222.47 .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide is C6H4BrNO . The InChI code is 1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5 (6)4-9;/h1-4H;1H and the InChI key is DABBQEWRRGZBEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-4-pyridinecarboxaldehyde hydrochloroide is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Metalation and Functionalization of Pyridines
3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a derivative of pyridine that can be metalated and functionalized for various synthetic applications. For instance, bromo- and chloro-substituted pyridines have been converted into carboxylic acids through selective deprotonation and subsequent carboxylation, demonstrating the versatility of such compounds in organic synthesis (Cottet et al., 2004).
Cyclization of Pyridinecarboxaldehydes
Phenylethyl-substituted pyridinecarboxaldehydes, prepared from 2-bromo-3-pyridinecarboxaldehyde, undergo cyclization reactions in acidic media. This process yields triarylmethane products and illustrates the potential of pyridinecarboxaldehydes in constructing complex aromatic structures (Naredla & Klumpp, 2013).
Synthesis of Thieno[2,3-c]pyridines
The treatment of dibromo- or dichloro-pyridine-4-carboxaldehyde with methyl thioglycolate, followed by base exposure, facilitates the synthesis of thieno[2,3-c]pyridines. Such compounds are useful intermediates in the construction of heterocyclic structures, highlighting the functional adaptability of pyridinecarboxaldehydes (Zhu et al., 2008).
Polymer-supported Pyridine-bis(oxazoline) Ligands
Pyridine-bis(oxazoline) ligands derived from bromo-substituted pyridines have been immobilized on resins and used in ytterbium-catalyzed silylcyanation of benzaldehyde. This application demonstrates the utility of pyridine derivatives in catalysis and the development of recyclable ligand systems (Lundgren et al., 2003).
Schiff Base Chemistry
Schiff bases of 3-hydroxy-4-pyridinecarboxaldehyde exhibit a mixture of hydroxyimino and oxoenamino tautomers in acidic media, as revealed by NMR spectroscopy. This finding contributes to the understanding of the tautomeric behavior of Schiff bases derived from pyridinecarboxaldehydes and their potential applications in coordination chemistry (Perona et al., 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromopyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABBQEWRRGZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-pyridinecarboxaldehyde hydrochloroide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)







![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)




![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)